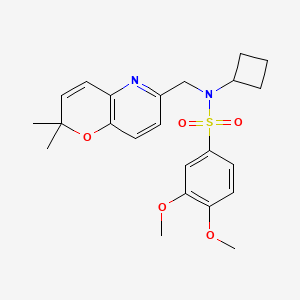

Arylsulfonamide 64B

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H28N2O5S |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

N-cyclobutyl-N-[(2,2-dimethylpyrano[3,2-b]pyridin-6-yl)methyl]-3,4-dimethoxybenzenesulfonamide |

InChI |

InChI=1S/C23H28N2O5S/c1-23(2)13-12-19-20(30-23)10-8-16(24-19)15-25(17-6-5-7-17)31(26,27)18-9-11-21(28-3)22(14-18)29-4/h8-14,17H,5-7,15H2,1-4H3 |

InChI Key |

CQGIUFASDNXPRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=N2)CN(C3CCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Arylsulfonamide 64B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of the novel anti-cancer agent, Arylsulfonamide 64B. It details the compound's molecular interactions, impact on key signaling pathways, and its efficacy in preclinical models, presenting quantitative data and experimental methodologies for the scientific community.

Core Mechanism of Action: Dual-Pronged Attack on Tumor Proliferation and Metabolism

Arylsulfonamide 64B is a small molecule inhibitor of the Hypoxia-Inducible Factor (HIF) pathway, a critical mediator of tumor adaptation to low-oxygen environments.[1][2] Its anti-neoplastic activity stems from a dual mechanism: the direct inhibition of the HIF-1 transcriptional complex and the induction of metabolic stress, leading to the suppression of tumor growth and metastasis.

Direct Inhibition of the HIF-1 Transcriptional Complex

Under hypoxic conditions, a common feature of the tumor microenvironment, the HIF-1α subunit is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and recruits the transcriptional co-activators p300/CBP to initiate the transcription of genes that promote angiogenesis, cell survival, and metastasis.

Arylsulfonamide 64B directly disrupts this process. It interferes with the binding of HIF-1α to the p300/CBP co-factors.[3][4][5][6][7][8][9] Evidence from cellular thermal shift assays suggests that 64B directly binds to and thermostabilizes p300, preventing the formation of a functional HIF-1 transcriptional complex.[3][5][6][7][8][9] This blockade inhibits the expression of key hypoxia-induced genes, notably the proto-oncogene c-Met and the chemokine receptor CXCR4, both of which are crucial drivers of tumor cell invasion and metastasis.[1][2][3][4][5][6][7][8][9]

Induction of Energetic Stress and mTORC1 Inhibition

Beyond its direct action on the HIF pathway, Arylsulfonamide 64B perturbs tumor cell metabolism. It interferes with glucose metabolism, leading to a significant depletion of intracellular ATP.[10] This state of energetic stress triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[10]

Activated AMPK, in turn, phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1).[10] The downregulation of mTORC1 signaling leads to a global shutdown of protein synthesis by inhibiting its downstream effectors, such as the S6 ribosomal protein kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[10] This cascade of events further contributes to the anti-proliferative effects of 64B.

Preclinical Efficacy: Quantitative Data

Systemic administration of Arylsulfonamide 64B has demonstrated significant anti-tumor and anti-metastatic effects in various orthotopic mouse models.

| Preclinical Model | Treatment | Outcome Measure | Result | P-value | Reference |

| Uveal Melanoma (Orthotopic) | 64B | Primary Tumor Growth in Eye | ~70% reduction | < 0.001 | [3][5][6][7][8][9] |

| Uveal Melanoma (Orthotopic) | 64B | Spontaneous Liver Metastasis | ~50% reduction | < 0.001 | [3][5][6][7][8][9] |

| Uveal Melanoma (Orthotopic) | 64B | Mouse Survival | Significantly extended | < 0.001 | [3][5][6][7][8][9] |

| Triple-Negative Breast Cancer | 64B | Primary Tumor Growth & Metastasis | Strong suppression | Not specified | [10] |

| Lung Cancer | 64B | Primary Tumor Growth & Metastasis | Strong suppression | Not specified | [10] |

| Breast & Lung Cancer Models | 64B + 2-Deoxy-D-glucose (2-DG) | Therapeutic Effect | Potentiated | Not specified | [10] |

Key Experimental Protocols: Methodological Summary

The mechanism of action of Arylsulfonamide 64B was elucidated through a series of key experiments. Below is a summary of the methodologies employed.

Luciferase Reporter Assay

This assay was used to quantify the effect of 64B on HIF-1 transcriptional activity.

-

Cell Line: Uveal melanoma cells (e.g., Mel290-V6R) were stably transfected with a luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE).

-

Protocol:

-

Cells were seeded in appropriate plates and allowed to adhere.

-

Cells were treated with varying doses of Arylsulfonamide 64B or vehicle control.

-

Cells were then incubated under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 24 hours.

-

Luciferase activity was measured using a luminometer, with results normalized to total protein concentration or a co-transfected control plasmid.

-

-

Outcome: 64B demonstrated a dose-dependent inhibition of hypoxia-induced luciferase expression.[1]

Chromatin Immunoprecipitation (ChIP)

ChIP assays were performed to determine if 64B reduces the recruitment of the p300 co-activator to the promoters of HIF target genes.

-

Protocol:

-

Uveal melanoma cells were treated with 64B or vehicle under hypoxic conditions.

-

Protein-DNA complexes were cross-linked with formaldehyde.

-

Cells were lysed, and the chromatin was sheared by sonication.

-

An antibody specific to p300 was used to immunoprecipitate the p300-DNA complexes.

-

The cross-links were reversed, and the DNA was purified.

-

Quantitative PCR (qPCR) was performed using primers specific for the HRE-containing promoter regions of the MET and CXCR4 genes.

-

-

Outcome: Treatment with 64B significantly reduced the amount of p300 bound to the MET and CXCR4 promoters under hypoxic conditions.[3][5][6]

Co-Immunoprecipitation (Co-IP)

Co-IP was used to investigate whether 64B disrupts the physical interaction between HIF-1α and its co-activators, p300 and CBP.

-

Protocol:

-

Cells were treated with 64B or vehicle under hypoxic conditions.

-

Cells were lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

The cell lysate was incubated with an antibody against HIF-1α to pull down HIF-1α and its binding partners.

-

The immune complexes were captured using protein A/G beads.

-

After washing, the bound proteins were eluted and analyzed by Western blotting using antibodies for p300 and CBP.

-

-

Outcome: 64B treatment inhibited the co-immunoprecipitation of p300 and CBP with HIF-1α, indicating a disruption of their interaction.[3][5][6]

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to provide evidence for the direct binding of Arylsulfonamide 64B to its putative target, p300.

-

Protocol:

-

Cell lysates or intact cells were treated with 64B or a vehicle control.

-

The samples were divided into aliquots and heated to a range of different temperatures.

-

Heating causes protein denaturation and aggregation. The soluble protein fraction was separated from the aggregated fraction by centrifugation.

-

The amount of soluble p300 remaining at each temperature was quantified by Western blotting.

-

-

Outcome: 64B increased the thermal stability of p300, resulting in more soluble p300 at higher temperatures compared to the control.[3][5][6] This shift indicates a direct binding interaction between 64B and p300.

Conclusion and Future Directions

Arylsulfonamide 64B is a promising anti-cancer agent with a well-defined, dual mechanism of action targeting both the HIF-1 signaling pathway and tumor cell metabolism. Its ability to disrupt the HIF-1α/p300 interaction and induce energetic stress provides a multi-faceted approach to inhibiting tumor growth and metastasis. The potent anti-tumor effects observed in preclinical models of uveal melanoma, breast, and lung cancer support its further development as a clinical candidate.[3][5] Future research should focus on optimizing the chemical scaffold of 64B to enhance its potency and pharmacokinetic properties, as well as exploring its efficacy in a broader range of cancer types and in combination with other therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel 7-hypoxia-related long non-coding RNA signature associated with prognosis and proliferation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia-dependent drivers of melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arylsulfonamide 64B Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Arylsulfonamide 64B Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma | Semantic Scholar [semanticscholar.org]

- 9. Arylsulfonamide 64B inhibits hypoxia/ HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - 北京理工大学 [pure.bit.edu.cn]

- 10. A Review of MicroRNA in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Arylsulfonamide 64B: A Technical Guide to its Mechanism of Action and ATP Depletion in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylsulfonamide 64B is a novel small-molecule inhibitor of the hypoxia-inducible factor (HIF) pathway with potent anticancer activity. This technical guide provides an in-depth overview of the core mechanism of action of Arylsulfonamide 64B, focusing on its ability to induce profound energetic stress in cancer cells through the depletion of intracellular ATP. We will detail the downstream effects on critical signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the suppression of the mammalian target of rapamycin complex 1 (mTORC1) and HIF-1 signaling. This guide includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling cascade and experimental workflows to support further research and drug development efforts in this area.

Introduction

Cancer cells exhibit reprogrammed metabolism to meet the high energetic and biosynthetic demands of rapid proliferation and tumor growth. This metabolic rewiring, often characterized by a reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a therapeutic vulnerability. Arylsulfonamide 64B is a promising therapeutic agent that exploits this vulnerability by disrupting cellular metabolism, leading to a cascade of events culminating in cancer cell death and suppression of tumor growth and metastasis.[1][2][3] This document serves as a comprehensive resource for understanding and investigating the multifaceted mechanism of Arylsulfonamide 64B.

Mechanism of Action: Inducing Energetic Crisis

The primary mechanism of action of Arylsulfonamide 64B revolves around its ability to perturb glucose metabolism in cancer cells. This perturbation leads to a significant depletion of intracellular ATP, the primary energy currency of the cell.[1][2] The consequences of this energy crisis are far-reaching, triggering a cellular stress response orchestrated by the energy sensor AMPK.

The Signaling Cascade

The depletion of ATP induced by Arylsulfonamide 64B initiates a well-defined signaling cascade:

-

ATP Depletion and AMPK Activation: A decrease in the intracellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1]

-

mTORC1 Inhibition: Activated AMPK directly phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a crucial signaling node that promotes cell growth and proliferation.[1]

-

Suppression of HIF-1α Synthesis: The inhibition of mTORC1 signaling leads to a global shutdown of protein synthesis, including the translation of hypoxia-inducible factor 1-alpha (HIF-1α).[1] This is a critical downstream effect, as HIF-1 is a key transcription factor that enables cancer cells to adapt to and thrive in the hypoxic tumor microenvironment.

-

Disruption of HIF-1 Transactivation: By reducing the levels of HIF-1α protein, Arylsulfonamide 64B effectively disrupts the formation of the active HIF-1 transcriptional complex, leading to the downregulation of its target genes, which are involved in angiogenesis, glucose metabolism, and cell survival.[1][4]

Caption: Signaling Pathway of Arylsulfonamide 64B.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and mechanism of Arylsulfonamide 64B.

Table 1: In Vitro Cytotoxicity of Arylsulfonamide 64B

| Cell Line | Cancer Type | IC50 (µM) under Normoglycemia | IC50 (µM) under Hyperglycemia |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.5 | >10 |

| A549 | Lung Cancer | ~0.8 | >10 |

Data extracted from a study by Dai et al.[1] The IC50 values highlight the glucose-dependent cytotoxicity of 64B.

Table 2: Effect of Arylsulfonamide 64B on Intracellular ATP Levels

| Cell Line | Treatment | Time (hours) | Relative ATP Levels (%) |

| MDA-MB-231 | 64B (5 µM) | 12 | Markedly Reduced |

| MDA-MB-231 | 64B (5 µM) | 24 | Further Reduced |

| A549 | 64B (5 µM) | 12 | Markedly Reduced |

| A549 | 64B (5 µM) | 24 | Further Reduced |

Qualitative description based on findings from Dai et al.[1] The study indicates a time-dependent decrease in intracellular ATP upon treatment with 64B under normoglycemic conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Arylsulfonamide 64B.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM) with varying glucose concentrations (normoglycemic: 5.5 mM, hyperglycemic: 25 mM)

-

Arylsulfonamide 64B

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Arylsulfonamide 64B in the appropriate culture medium (normoglycemic or hyperglycemic). Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 64B. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Intracellular ATP Measurement Assay

This protocol allows for the quantification of intracellular ATP levels, a key indicator of cellular energetic status.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Arylsulfonamide 64B

-

ATP measurement kit (e.g., luciferase-based assay)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with Arylsulfonamide 64B as described in the cell viability assay protocol for the desired time points (e.g., 12 and 24 hours).

-

ATP Reagent Addition: Follow the manufacturer's instructions for the ATP measurement kit. Typically, this involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis: Normalize the luminescence readings to the number of cells (can be determined in a parallel plate) or protein concentration. Express the results as a percentage of the ATP levels in control-treated cells.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the protein levels and phosphorylation status of key components of the AMPK/mTORC1/HIF-1 pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Arylsulfonamide 64B

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-HIF-1α)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Arylsulfonamide 64B for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: General Experimental Workflow.

Conclusion and Future Directions

Arylsulfonamide 64B represents a novel class of anticancer agents that effectively target the metabolic vulnerabilities of cancer cells.[1][2] Its ability to induce ATP depletion and subsequently inhibit the mTORC1 and HIF-1 signaling pathways provides a strong rationale for its further development. The potent antitumor and anti-metastatic effects observed in preclinical models, particularly in combination with glycolysis inhibitors like 2-deoxy-D-glucose (2-DG), highlight its therapeutic potential.[1][2]

Future research should focus on elucidating the precise molecular target of Arylsulfonamide 64B that leads to the disruption of glucose metabolism. Further investigation into the broader metabolic consequences of 64B treatment and the exploration of its efficacy in a wider range of cancer types are also warranted. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the promise of Arylsulfonamide 64B into effective cancer therapies.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RO [thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Arylsulfonamide 64B: A Technical Guide to its Mechanism of Action and Indirect Inhibition of mTORC1 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylsulfonamide 64B is a novel small-molecule inhibitor primarily targeting the hypoxia-inducible factor (HIF) pathway, a critical mediator of tumor adaptation to low-oxygen environments. Its mechanism of action is not through direct enzymatic inhibition but by disrupting a key protein-protein interaction essential for transcriptional activation of hypoxia-responsive genes. A significant downstream consequence of Arylsulfonamide 64B's primary activity is the induction of profound energetic stress within tumor cells, leading to the activation of AMP-activated protein kinase (AMPK) and the subsequent, indirect inhibition of the mTORC1 signaling pathway. This technical guide provides a comprehensive overview of the core mechanism of Arylsulfonamide 64B, supported by available data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of the HIF-1α/p300 Interaction

The primary anti-cancer activity of Arylsulfonamide 64B stems from its ability to disrupt the transcriptional activity of HIF-1. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it forms a heterodimer with HIF-1β. For full transcriptional activation of its target genes, the HIF-1 complex must recruit co-activator proteins, most notably p300/CBP.

Arylsulfonamide 64B directly interferes with this process by binding to the p300 co-activator, thereby preventing its interaction with HIF-1α.[1][2] This disruption blocks the recruitment of the transcriptional machinery to the hypoxia-response elements (HREs) of target gene promoters, effectively silencing the hypoxic response.[3][4]

Quantitative Data: HIF-1α Inhibition

While one study noted Arylsulfonamide 64B is a more potent lead compound than its predecessor KCN1 (which has an IC50 of approximately 0.6 µM in a HIF-dependent luciferase reporter assay), the precise IC50 for 64B is not available in the reviewed literature. However, a dose-response inhibition of hypoxia-inducible gene expression has been demonstrated.[3]

| Parameter | Cell Line | Assay | Concentration of 64B | Observed Effect | Reference |

| HIF-1α Transcriptional Activity | Mel290-V6R | HRE-driven Luciferase Reporter | Dose-response | Inhibition of luciferase activity | [3] |

| HIF-1α/p300 Interaction | Mel290-V6R and 92.1 | Co-immunoprecipitation | 2 µmol/L | Reduction in HIF-1α-bound p300 | [3] |

| p300 Target Engagement | 92.1 cell extracts | Cellular Thermal Shift Assay | 2 µmol/L | Increased thermal stability of p300 | [3] |

Experimental Protocols

This assay quantifies the transcriptional activity of HIF-1α.

-

Cell Culture and Transfection: Cells (e.g., Mel290-V6R) are seeded in 96-well plates. They are then co-transfected with a firefly luciferase reporter plasmid under the control of a promoter containing multiple HREs and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of Arylsulfonamide 64B or vehicle control.

-

Hypoxic Induction: Cells are placed in a hypoxic chamber (e.g., 1% O₂) for a defined period (e.g., 24 hours) to induce HIF-1α stabilization and activity.

-

Lysis and Luminescence Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The inhibitory effect of 64B is calculated relative to the vehicle-treated control under hypoxic conditions.

This technique is used to demonstrate that 64B disrupts the binding of HIF-1α to p300.

-

Cell Treatment and Lysis: Uveal melanoma cells (e.g., 92.1) are grown under normoxic or hypoxic conditions and treated with Arylsulfonamide 64B (e.g., 2 µmol/L) or vehicle. Cells are then lysed with a non-denaturing lysis buffer (e.g., containing 0.3% CHAPS) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against HIF-1α, which is coupled to protein A/G magnetic beads. This pulls down HIF-1α and any interacting proteins.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both HIF-1α (to confirm successful immunoprecipitation) and p300 (to detect the co-precipitated protein). A reduction in the p300 band in the 64B-treated sample indicates disruption of the interaction.

CETSA is employed to confirm the direct binding of Arylsulfonamide 64B to its target protein, p300, in a cellular context.[3]

-

Cell Treatment: Intact 92.1 cells or cell lysates are treated with Arylsulfonamide 64B (e.g., 2 µmol/L) or a vehicle control.

-

Heating: The samples are divided into aliquots and heated to a range of temperatures (e.g., 44°C to 72°C). Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

-

Lysis and Centrifugation: The cells are lysed, and the precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.

-

Western Blotting: The amount of soluble p300 remaining in the supernatant at each temperature is quantified by Western blotting.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble p300 as a function of temperature. A shift in the curve to higher temperatures for the 64B-treated sample indicates that the compound binds to and stabilizes p300.

Visualization of the Primary Mechanism

Indirect Inhibition of mTORC1 Signaling

A key consequence of Arylsulfonamide 64B's activity in tumor cells is the induction of severe energetic stress.[5] The compound stimulates glycolysis and accelerates glucose consumption, which paradoxically leads to a sharp decline in intracellular ATP levels. This drop in the cellular energy currency is a critical signal that activates AMP-activated protein kinase (AMPK), the master sensor of cellular energy status.

Activated AMPK works to restore energy homeostasis by switching off anabolic processes while promoting catabolism. One of the primary targets of AMPK-mediated inhibition is the mTORC1 complex. AMPK can inhibit mTORC1 through at least two mechanisms:

-

Phosphorylation of TSC2: AMPK can phosphorylate the Tuberous Sclerosis Complex 2 (TSC2), which enhances its GTPase-activating protein (GAP) activity towards the small GTPase Rheb, an essential activator of mTORC1.

-

Direct Phosphorylation of Raptor: AMPK can directly phosphorylate Raptor, a key regulatory component of the mTORC1 complex, leading to its inhibition.

The inhibition of mTORC1 leads to a decrease in the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in a shutdown of protein synthesis and cell growth.

Quantitative Data: Energetic Stress and mTORC1 Inhibition

Specific quantitative data on the percentage of ATP depletion or the fold-change in AMPK and mTORC1 substrate phosphorylation upon treatment with Arylsulfonamide 64B are not detailed in the available literature. However, the qualitative effects have been clearly described.[5]

| Parameter | Cell Lines | Treatment | Observed Effect | Reference |

| Glycolysis | Tumor cells | Arylsulfonamide 64B | Stimulated glycolysis and glucose consumption | [5] |

| Intracellular ATP | Tumor cells | Arylsulfonamide 64B | Plummeting ATP levels | [5] |

| AMPK Activation | Tumor cells | Arylsulfonamide 64B | Activation of AMPK | [5] |

| mTORC1 Signaling | Tumor cells | Arylsulfonamide 64B | Diminished mTORC1 signaling | [5] |

Experimental Protocols

This assay is used to quantify the effect of Arylsulfonamide 64B on cellular energy levels.

-

Cell Culture and Treatment: Tumor cells are seeded in a 96-well plate and treated with Arylsulfonamide 64B or vehicle for a specified time.

-

Cell Lysis: A reagent that lyses the cells and stabilizes ATP is added to each well.

-

Luminescence Reaction: A luciferin/luciferase-based reagent is added. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Signal Detection: The luminescent signal, which is directly proportional to the ATP concentration, is measured using a luminometer.

-

Data Analysis: ATP levels in treated cells are compared to those in vehicle-treated controls.

This is the standard method to assess the phosphorylation status of key proteins in the signaling cascade.

-

Cell Treatment and Lysis: Cells are treated with Arylsulfonamide 64B for various times or at different concentrations. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies.

-

Antibodies:

-

To assess AMPK activation: anti-phospho-AMPKα (Thr172) and anti-total AMPKα.

-

To assess mTORC1 activity: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), and anti-total 4E-BP1.

-

-

Detection and Analysis: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the activation state of the pathway.

Visualization of the Indirect mTORC1 Inhibition Pathway

Summary and Future Directions

Arylsulfonamide 64B represents a promising therapeutic candidate with a dual mechanism of impacting tumor biology. Its primary role as a disruptor of the HIF-1α-p300 interaction directly counteracts a key survival strategy of tumors in the hypoxic microenvironment. Concurrently, its ability to induce metabolic catastrophe and subsequent AMPK-mediated inhibition of mTORC1 provides a second, powerful anti-proliferative and anti-growth signal.

For drug development professionals, the indirect nature of mTORC1 inhibition is a crucial consideration. It suggests that the efficacy of Arylsulfonamide 64B may be particularly pronounced in tumors that are highly glycolytic and sensitive to energetic stress. Future research should focus on obtaining more precise quantitative data for the key inhibitory and activation steps and exploring potential synergistic combinations with other metabolic inhibitors to enhance the therapeutic effect. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the multifaceted actions of this compound.

References

- 1. Arylsulfonamide 64B Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Arylsulfonamide 64B Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

Arylsulfonamide 64B: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action as a Hypoxia-Inducible Factor (HIF)-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the arylsulfonamide series of compounds, with a specific focus on the potent Hypoxia-Inducible Factor (HIF)-1 inhibitor, Arylsulfonamide 64B. This document details the quantitative SAR data, experimental protocols for key biological assays, and visual representations of its mechanism of action and experimental workflows.

Introduction

Hypoxia, or low oxygen tension, is a characteristic feature of the tumor microenvironment and a critical driver of tumor progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.

The critical role of HIF-1 in tumor biology makes it an attractive target for cancer therapy. Arylsulfonamide 64B has emerged as a potent small molecule inhibitor of the HIF-1 pathway.[1] This guide delves into the SAR of the chemical scaffold from which 64B was developed, providing insights for the rational design of future analogs with improved potency and pharmacological properties.

Structure-Activity Relationship (SAR) of 2,2-dimethyl-2H-chromene based Arylsulfonamides

The development of Arylsulfonamide 64B was the result of systematic SAR studies on a series of 2,2-dimethyl-2H-chromene based arylsulfonamides. The core scaffold was investigated by modifying three key regions: the arylsulfonyl group (Region 1), the amine substituent (Region 2), and the chromene core itself. The inhibitory activity of these analogs was primarily assessed using a HIF-1 dependent cell-based luciferase reporter assay.

Core Scaffold:

References

In Vitro Biological Activity of Arylsulfonamide 64B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylsulfonamide 64B is a novel small-molecule compound that has demonstrated significant potential as an anti-cancer agent. Developed through structure-activity relationship optimization, 64B exhibits potent and selective cytotoxicity against a range of tumor cell lines.[1] Its mechanism of action is multifaceted, primarily targeting tumor cell metabolism and key signaling pathways involved in cancer progression and survival. This document provides a comprehensive overview of the in vitro biological activity of Arylsulfonamide 64B, detailing its cytotoxic effects, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Biological Activity: Cytotoxicity

Arylsulfonamide 64B has been shown to be potently cytotoxic against a diverse panel of human and murine tumor cell lines, with IC50 values typically in the low micromolar range. Notably, the compound displays significantly less cytotoxicity in non-cancerous cell lines, suggesting a favorable therapeutic window. The anti-tumor activity of 64B appears to be independent of the tissue of origin or the specific oncogenic mutations present in the cancer cells.[1]

| Cell Line | Tissue of Origin | Mutated Genes | IC50 (μM) |

| MCF-7 | Breast Cancer | PIK3CA | 0.15 |

| MDA-MB-231 | Breast Cancer | KRAS, TP53, BRAF | 1.8 |

| A549 | Lung Cancer | KRAS | 2.2 |

| NCI-H1975 | Lung Cancer | TP53, PIK3CA, EGFR | 2.7 |

| LLC | Lung Cancer (murine) | - | 3.0 |

| BxPC-3 | Pancreatic Cancer | TP53 | 1.9 |

| Panc-1 | Pancreatic Cancer | - | 2.6 |

| MCF-10A | Non-cancerous Breast Epithelial | - | > 10 |

| MRC-5 | Non-cancerous Lung Fibroblast | - | > 10 |

Table 1. In vitro cytotoxicity of Arylsulfonamide 64B against various tumor and non-cancerous cell lines.[1]

Mechanism of Action & Signaling Pathways

The primary mechanism of action of Arylsulfonamide 64B is the induction of energetic stress within tumor cells. The compound alters glucose metabolism, leading to a reduction in the conversion of pyruvate to acetyl-CoA, which in turn hinders the tricarboxylic acid (TCA) cycle and depletes intracellular ATP.[1] This energy depletion activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK then inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The downstream effects of mTORC1 inhibition include a reduction in protein synthesis and the suppression of Hypoxia-Inducible Factor-1 (HIF-1) transactivation.[1] HIF-1 is a critical transcription factor for tumor survival, angiogenesis, and metastasis.[2][3]

References

Arylsulfonamide 64B: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the novel arylsulfonamide 64B, a promising small molecule inhibitor with potent anti-cancer properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Arylsulfonamide 64B has emerged as a significant molecule in cancer research due to its unique mechanism of action that involves the disruption of key signaling pathways crucial for tumor growth and survival. Initially identified as a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, further studies have revealed its role in modulating the Hippo signaling pathway through the inhibition of the TAZ-TEAD transcriptional complex. This dual activity makes Arylsulfonamide 64B a compelling candidate for further preclinical and clinical investigation.

Discovery and Rationale

Arylsulfonamide 64B was discovered through a screening campaign aimed at identifying small molecules that could inhibit the transcriptional activity of HIF-1. The rationale behind targeting HIF-1 lies in its critical role in tumor adaptation to hypoxic environments, promoting angiogenesis, metabolic reprogramming, and metastasis. By inhibiting HIF-1, it is possible to disrupt these survival mechanisms and sensitize cancer cells to other therapies.

Synthesis of Arylsulfonamide 64B

The chemical name for Arylsulfonamide 64B is N-(4-acetylphenyl)-4-(4-chlorophenyl)thiazole-2-sulfonamide . The synthesis is a multi-step process involving the formation of two key intermediates: 2-amino-4-(4-chlorophenyl)thiazole and 4-acetylphenylsulfonyl chloride.

Experimental Protocol: Synthesis of Arylsulfonamide 64B

Step 1: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole

-

To a solution of 4-chloroacetophenone in ethanol, add an equimolar amount of bromine to yield 2-bromo-1-(4-chlorophenyl)ethan-1-one.

-

The resulting α-haloketone is then reacted with thiourea in ethanol under reflux for several hours.

-

Upon cooling, the product, 2-amino-4-(4-chlorophenyl)thiazole, precipitates and can be collected by filtration and purified by recrystallization.

Step 2: Synthesis of 4-acetylphenylsulfonyl chloride

-

4-Aminoacetophenone is diazotized using sodium nitrite and hydrochloric acid at 0-5°C.

-

The resulting diazonium salt is then subjected to a sulfur dioxide-mediated reaction in the presence of a copper catalyst (Sandmeyer-type reaction) to yield 4-acetylphenylsulfonyl chloride.

Step 3: Synthesis of N-(4-acetylphenyl)-4-(4-chlorophenyl)thiazole-2-sulfonamide (Arylsulfonamide 64B)

-

2-amino-4-(4-chlorophenyl)thiazole is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane.

-

An equimolar amount of 4-acetylphenylsulfonyl chloride is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography.

-

The crude product is then purified by column chromatography on silica gel to afford the final compound, Arylsulfonamide 64B.

Characterization: The structure and purity of the synthesized Arylsulfonamide 64B should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Arylsulfonamide 64B exerts its anti-cancer effects through a dual mechanism, targeting both the HIF-1 and Hippo signaling pathways.

Inhibition of the HIF-1 Signaling Pathway

Under hypoxic conditions, HIF-1α protein is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. Arylsulfonamide 64B has been shown to inhibit the transcriptional activity of HIF-1, thereby preventing the expression of these critical survival genes.

dot

Caption: HIF-1 Signaling Pathway and Inhibition by 64B.

Inhibition of the Hippo-TAZ-TEAD Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is frequently observed in cancer. The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to promote cell proliferation and inhibit apoptosis. Arylsulfonamide 64B has been identified as an inhibitor of the TAZ-TEAD interaction, thereby suppressing the oncogenic functions of the Hippo pathway.

dot

Caption: Hippo Signaling Pathway and TAZ-TEAD Inhibition.

Quantitative Data

The cytotoxic activity of Arylsulfonamide 64B has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.5 |

| MDA-MB-231 | Breast Cancer | 3.1 |

| A549 | Lung Cancer | 4.2 |

| HCT116 | Colon Cancer | 1.8 |

| U87 | Glioblastoma | 3.5 |

| PANC-1 | Pancreatic Cancer | 5.6 |

| SK-MEL-28 | Melanoma | 2.9 |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Arylsulfonamide 64B for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value using a dose-response curve.

dot

Caption: MTT Cell Viability Assay Workflow.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat cancer cells with Arylsulfonamide 64B at the desired concentration for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

HIF-1 Luciferase Reporter Assay

-

Transfect cancer cells with a luciferase reporter plasmid containing HREs upstream of the luciferase gene.

-

Co-transfect with a Renilla luciferase plasmid for normalization.

-

Treat the cells with Arylsulfonamide 64B under hypoxic conditions (1% O2) for 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of 64B on HIF-1 transcriptional activity.

Conclusion

Arylsulfonamide 64B is a promising anti-cancer agent with a novel dual mechanism of action targeting both the HIF-1 and Hippo-TAZ-TEAD signaling pathways. Its potent cytotoxic effects against a range of cancer cell lines warrant further investigation. This technical guide provides a comprehensive resource for researchers interested in the discovery, synthesis, and biological evaluation of this compelling molecule.

Arylsulfonamide 64B: A Technical Guide to its Anti-Metastatic Properties

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate signaling networks that govern metastatic progression present a formidable challenge for therapeutic intervention. Arylsulfonamide 64B has emerged as a promising small molecule inhibitor with potent anti-metastatic properties. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with the anti-metastatic efficacy of Arylsulfonamide 64B.

Quantitative Data Summary

The anti-tumor and anti-metastatic efficacy of Arylsulfonamide 64B has been demonstrated across various cancer models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vivo Anti-Tumor and Anti-Metastatic Efficacy of Arylsulfonamide 64B

| Cancer Model | Treatment Regimen | Primary Tumor Growth Inhibition | Reduction in Metastasis | Survival Benefit | Reference |

| Uveal Melanoma (Orthotopic Mouse Model) | Systemic Administration | ~70% reduction in eye tumor growth | ~50% reduction in spontaneous liver metastasis | Extended mice survival (P < 0.001) | [1][2] |

| Triple-Negative Breast Cancer (Mouse Model) | Not Specified | Significant suppression | Complete blocking of metastatic tumor nodule formation in the lung | Not Specified | [3] |

| Lung Cancer (Mouse Model) | Not Specified | Significant suppression | Strong anti-metastatic effect | Not Specified | [3] |

Table 2: In Vitro Activity of Arylsulfonamide 64B

| Assay | Cell Line | Parameter | Value | Reference |

| HIF-dependent luciferase reporter assay | Not Specified | IC50 | ~0.3 µM | [3] |

Mechanism of Action

Arylsulfonamide 64B exerts its anti-metastatic effects through a multi-faceted mechanism primarily targeting the Hypoxia-Inducible Factor (HIF) signaling pathway and inducing metabolic stress within cancer cells.

Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α stabilization and its subsequent transcriptional activity drive the expression of genes crucial for tumor survival, angiogenesis, and metastasis.[4] Arylsulfonamide 64B disrupts this cascade by interfering with the interaction between HIF-1α and its transcriptional co-activators, p300/CBP.[1][4][5] This disruption prevents the recruitment of the transcriptional machinery to the promoters of key metastatic genes, including c-Met and CXCR4, which are pivotal drivers of tumor cell invasion and migration.[1][5][6]

Furthermore, 64B perturbs glucose metabolism, leading to a depletion of intracellular ATP.[3] This energetic stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activated AMPK, in turn, inhibits the mTORC1 signaling pathway, a critical nexus for cell growth and proliferation.[3] The downstream effectors of mTORC1, such as S6K1, 4E-BP1, and EIF4G, are subsequently downregulated, leading to a global shutdown of protein synthesis.[3] This metabolic reprogramming further contributes to the suppression of tumor growth and metastasis.[3]

Signaling Pathway Diagram

Caption: Arylsulfonamide 64B signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to characterize the anti-metastatic effects of Arylsulfonamide 64B.

In Vivo Orthotopic Uveal Melanoma Mouse Model

This model was utilized to assess the in vivo efficacy of Arylsulfonamide 64B on primary tumor growth and spontaneous metastasis.[1][2]

-

Cell Implantation: Uveal melanoma (UM) cells are implanted into the uvea of mice eyes.

-

Treatment: Following tumor establishment, mice are systemically treated with Arylsulfonamide 64B.

-

Monitoring: Primary eye tumor growth is monitored and measured.

-

Metastasis Assessment: The formation of metastases, particularly in the liver, is examined and quantified. The presence of circulating tumor cells can also be assessed.

-

Survival Analysis: The overall survival of the treated mice is compared to a control group.

Luciferase Reporter Assay

This assay is employed to determine the inhibitory effect of Arylsulfonamide 64B on HIF-1 transcriptional activity.[1]

-

Cell Transfection: Cancer cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a hypoxia-responsive element (HRE) and a control plasmid for normalization.

-

Treatment: Transfected cells are treated with varying concentrations of Arylsulfonamide 64B.

-

Hypoxic Induction: Cells are exposed to hypoxic conditions to induce HIF-1 activity.

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The reduction in luciferase activity in treated cells compared to untreated controls indicates the inhibition of HIF-1 transcriptional activity.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the molecular mechanism by which Arylsulfonamide 64B disrupts the HIF-1 transcriptional complex.[1]

-

Cross-linking: Cells treated with or without Arylsulfonamide 64B under hypoxic conditions are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments.

-

Immunoprecipitation: An antibody specific to a component of the HIF-1 complex (e.g., p300) is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

qPCR Analysis: Quantitative PCR is performed on the purified DNA to determine the amount of promoter DNA of target genes (e.g., MET, CXCR4) that was bound by the protein of interest. A reduction in the amount of promoter DNA in the 64B-treated samples indicates that the compound interferes with the binding of the protein to the gene promoter.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating Arylsulfonamide 64B.

Conclusion

Arylsulfonamide 64B represents a significant advancement in the development of anti-metastatic agents. Its dual mechanism of action, involving the targeted inhibition of the HIF-1 signaling pathway and the induction of metabolic stress, underscores its potential as a potent therapeutic for a range of cancers. The preclinical data robustly support its efficacy in reducing primary tumor growth and, most critically, in suppressing metastatic dissemination. Further investigation and clinical development of this and related arylsulfonamide compounds are warranted to translate these promising preclinical findings into tangible benefits for cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Arylsulfonamide 64B inhibits hypoxia/ HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylsulfonamide KCN1 inhibits in vivo glioma growth and interferes with HIF signaling by disrupting HIF-1α interaction with cofactors p300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylsulfonamide 64B Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Arylsulfonamide 64B: A Targeted Approach Against Hypoxia in Uveal Melanoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastatic spread to the liver, a condition associated with a grim prognosis. A key feature of solid tumors, including UM, is the development of hypoxic microenvironments, which activates the Hypoxia-Inducible Factor 1 (HIF-1) pathway. This pathway drives the expression of genes critical for tumor survival, angiogenesis, invasion, and metastasis. Arylsulfonamide 64B has emerged as a potent preclinical small molecule inhibitor that targets this pathway, demonstrating significant efficacy in reducing primary tumor growth and metastasis in models of uveal melanoma. This document provides a comprehensive technical overview of Arylsulfonamide 64B, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Introduction to Arylsulfonamide 64B

Arylsulfonamide 64B, chemically known as N-cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide, is a novel small molecule inhibitor of the HIF-1 pathway.[1] It was developed through structural optimization of a previously identified chemical scaffold.[2] In the context of uveal melanoma, 64B has shown potent anti-tumor and anti-metastatic effects in preclinical studies by disrupting the transcriptional activity of HIF-1.[1][3][4]

Mechanism of Action: Disrupting the HIF-1 Transcriptional Complex

The primary mechanism of action of Arylsulfonamide 64B is the inhibition of the HIF-1 transcriptional complex.[3][4] Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it forms a heterodimer with HIF-1β. For transcriptional activity, this complex must recruit the co-activator proteins p300 and CREB-binding protein (CBP).

Arylsulfonamide 64B intervenes at this critical step. Research demonstrates that 64B directly binds to the co-activator p300, leading to its thermostabilization.[3][4] This interaction physically obstructs the binding of HIF-1α to p300/CBP.[3] By preventing the assembly of the complete, functional HIF-1 transcription complex, 64B effectively blocks the downstream expression of key HIF-1 target genes that are instrumental in tumor progression, notably c-Met and CXCR4.[1][3][4] The inhibition of c-Met and CXCR4, both crucial drivers of cell invasion and metastasis, is a key component of 64B's anti-tumor efficacy.[1]

Signaling Pathway

The following diagram illustrates the established signaling pathway in uveal melanoma and the precise point of intervention for Arylsulfonamide 64B. Uveal melanomas are frequently initiated by mutations in GNAQ/GNA11, which activate the MAPK pathway. This pathway can, in turn, promote HIF-1α translation, linking the primary oncogenic driver to the hypoxia pathway targeted by 64B.

Preclinical Efficacy Data

Systemic administration of Arylsulfonamide 64B has demonstrated significant anti-tumor and anti-metastatic effects in multiple orthotopic mouse models of uveal melanoma. The compound was reported to be well-tolerated at effective doses.[1][3]

Table 1: In Vivo Efficacy of Arylsulfonamide 64B in Orthotopic Uveal Melanoma Models

| Model | Cell Line | Treatment Group | Dose & Schedule | Primary Tumor Growth | Liver Metastasis | Survival | Reference |

| Immunocompromised | 92.1 (Human UM) | 64B | 120 mg/kg/i.p., 5 days/week | ~70% reduction vs. vehicle | ~50% reduction vs. vehicle | Significantly extended (p < 0.001) | [1][3] |

| Syngeneic | B16LS9 (Mouse Melanoma) | 64B | 60 mg/kg/i.p., 5 days/week | Significant reduction vs. vehicle | Significant reduction vs. vehicle | Significantly extended (p = 0.0012) | [4] |

Note: Specific tumor volume and metastasis counts were not detailed in the referenced abstracts, but overall reduction percentages and statistical significance were consistently reported.

Experimental Protocols & Workflows

The mechanism and efficacy of Arylsulfonamide 64B were elucidated using a series of key molecular and cellular biology techniques.[3][4]

In Vivo Efficacy Study Workflow

The diagram below outlines the typical workflow for assessing the in vivo efficacy of Arylsulfonamide 64B in an orthotopic mouse model.

Protocol 1: Co-Immunoprecipitation (Co-IP)

Objective: To determine if 64B disrupts the interaction between HIF-1α and p300/CBP.

Methodology:

-

Cell Culture & Treatment: Culture human uveal melanoma cells (e.g., 92.1 or Mel290) under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 24 hours. Treat hypoxic cells with either vehicle control or Arylsulfonamide 64B (e.g., 2 µM).

-

Cell Lysis: Harvest cells and lyse in a non-denaturing IP Lysis Buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate cell lysates with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against HIF-1α overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p300 (or CBP) and HIF-1α to detect the co-immunoprecipitated proteins. An aliquot of the initial cell lysate should be run as an "input" control.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

Objective: To assess if 64B reduces the recruitment of p300 to the promoter regions of HIF-1 target genes (c-Met, CXCR4).

Methodology:

-

Cell Culture & Cross-linking: Culture 92.1 cells under hypoxic conditions with either vehicle or 64B (2 µM). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quenching: Stop the cross-linking reaction by adding glycine.

-

Cell Lysis & Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication.

-

Immunoprecipitation: Dilute the sheared chromatin and incubate overnight at 4°C with an antibody against p300. Include a negative control with a non-specific IgG antibody.

-

Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution & Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify the Hypoxia Response Element (HRE) regions within the promoters of the MET and CXCR4 genes. Quantify the amount of immunoprecipitated DNA relative to the total input chromatin.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if 64B directly binds to and stabilizes its target protein (p300) within intact cells.

Methodology:

-

Cell Culture & Treatment: Treat intact uveal melanoma cells with either vehicle or a dose range of Arylsulfonamide 64B for a specified time (e.g., 1-2 hours).

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells to release soluble proteins, typically through freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by high-speed centrifugation.

-

Protein Quantification & Analysis: Collect the supernatant and analyze the amount of soluble p300 remaining at each temperature using Western Blot or ELISA. A ligand-bound protein will be more resistant to thermal denaturation and will thus be present in the soluble fraction at higher temperatures compared to the unbound protein in vehicle-treated cells.

Mechanism Validation Workflow

The following diagram illustrates the logical workflow combining these key experiments to validate the mechanism of action of 64B.

Conclusion and Future Directions

Arylsulfonamide 64B is a promising preclinical candidate for the treatment of uveal melanoma. Its well-defined mechanism of action, which involves the direct inhibition of the HIF-1α/p300 interaction, provides a strong rationale for its anti-tumor and anti-metastatic effects. The potent efficacy observed in orthotopic mouse models highlights its therapeutic potential.

Future preclinical studies should focus on further optimization of the 64B chemical scaffold to improve potency and drug-like properties.[3][4] Investigating its efficacy in combination with other targeted therapies, such as those targeting the primary GNAQ/GNA11-MAPK signaling cascade, could reveal synergistic effects and provide a more robust treatment strategy for this challenging disease. Ultimately, these preclinical efficacy and safety studies support the advancement of the 64B scaffold towards a clinical candidate for patients with uveal melanoma.[3]

References

- 1. Arylsulfonamide 64B inhibits hypoxia/HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel 7-hypoxia-related long non-coding RNA signature associated with prognosis and proliferation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylsulfonamide 64B Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Arylsulfonamide 64B in Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylsulfonamide 64B is a novel small-molecule compound that has demonstrated significant potential as an anti-cancer agent, particularly in the context of lung cancer. This technical guide provides an in-depth analysis of the current understanding of Arylsulfonamide 64B, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its role in lung cancer treatment. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new cancer therapeutics.

Mechanism of Action: Targeting Metabolic Vulnerabilities

Arylsulfonamide 64B exerts its anti-tumor effects by inducing energetic stress within cancer cells, a mechanism that exploits the reprogrammed metabolism often observed in neoplastic cells.[1][2][3] The core of its action lies in the disruption of glucose metabolism and subsequent depletion of intracellular ATP. This energy crisis triggers a cascade of signaling events that ultimately inhibit tumor growth and metastasis.

The mTORC1/HIF-1 Signaling Axis

A key pathway affected by Arylsulfonamide 64B is the mTORC1/HIF-1 signaling axis. Under normal cellular conditions, this pathway is a central regulator of cell growth, proliferation, and metabolism. In many cancers, including lung cancer, this pathway is often hyperactive.

Arylsulfonamide 64B treatment leads to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in the cell.[1][2][3] Activated AMPK then downregulates the mammalian target of rapamycin complex 1 (mTORC1) signaling.[1][2][3] The inhibition of mTORC1 has a direct impact on the hypoxia-inducible factor 1 (HIF-1), a transcription factor that plays a pivotal role in tumor progression and metastasis.[1][2][3] Specifically, 64B has been shown to disrupt the HIF-1 transcriptional complex by interfering with the binding of HIF-1α to p300/CBP co-factors. By attenuating HIF-1 signaling, Arylsulfonamide 64B inhibits the expression of downstream target genes that are crucial for tumor adaptation to hypoxic conditions, angiogenesis, and cell survival.

Caption: Signaling pathway of Arylsulfonamide 64B in lung cancer cells.

Preclinical Efficacy in Lung Cancer Models

The anti-tumor activity of Arylsulfonamide 64B has been evaluated in preclinical models of lung cancer, demonstrating its potential as a therapeutic agent.

In Vitro Cytotoxicity

In vitro studies have shown that Arylsulfonamide 64B is cytotoxic to a variety of human and murine tumor cell lines, including lung cancer cells, with IC50 values in the low micromolar range.[1] Notably, the compound exhibits significantly less cytotoxicity in non-cancerous cell lines, suggesting a degree of tumor selectivity.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Human Lung Carcinoma | ~1.5 |

| LLC | Murine Lewis Lung Carcinoma | ~1.2 |

| MCF-10A | Non-cancerous Breast Epithelial | >20 |

| MRC-5 | Non-cancerous Lung Fibroblast | >20 |

In Vivo Tumor Growth and Metastasis

In vivo studies using a subcutaneous Lewis Lung Carcinoma (LLC) mouse model have demonstrated the potent anti-tumor and anti-metastatic effects of Arylsulfonamide 64B.[1]

| Treatment Group | Tumor Growth Inhibition (%) | Reduction in Lung Metastases |

| 64B | ~60% | Complete blockade |

| 2-Deoxy-D-glucose (2-DG) | Not specified | ~50% |

| 64B + 2-DG | Potentiated effect | Complete blockade |

The combination of Arylsulfonamide 64B with the glycolysis inhibitor 2-deoxy-D-glucose (2-DG) resulted in a synergistic anti-tumor effect, further highlighting the metabolic basis of its mechanism of action.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of Arylsulfonamide 64B.

Cell Viability Assay

Objective: To determine the cytotoxic effects of Arylsulfonamide 64B on lung cancer cell lines.

Methodology:

-

Lung cancer cells (e.g., A549, LLC) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of Arylsulfonamide 64B for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay.

-

For MTT assays, the formazan product is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). For ATP-based assays, luminescence is measured, which is proportional to the amount of ATP present in viable cells.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

Objective: To investigate the effect of Arylsulfonamide 64B on the mTORC1/HIF-1 signaling pathway.

Methodology:

-

Lung cancer cells are treated with Arylsulfonamide 64B (e.g., 5 µM) for a specified duration (e.g., 24 hours) under normoxic or hypoxic conditions.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against key proteins in the mTORC1/HIF-1 pathway (e.g., phospho-AMPK, phospho-mTOR, HIF-1α).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for preclinical evaluation of Arylsulfonamide 64B.

In Vivo Lung Cancer Mouse Model

Objective: To evaluate the in vivo anti-tumor and anti-metastatic efficacy of Arylsulfonamide 64B.

Methodology:

-

Lewis Lung Carcinoma (LLC) cells are cultured and then subcutaneously injected into the flank of syngeneic mice (e.g., C57BL/6).

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, 64B alone, 2-DG alone, 64B + 2-DG).

-

Drugs are administered via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, mice are euthanized, and primary tumors and lungs are excised.

-

Tumor weight is recorded, and lungs are examined for metastatic nodules.

-

Immunohistochemical analysis of tumor tissue (e.g., for Ki-67) can be performed to assess cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of Arylsulfonamide 64B has been characterized in mice. Following intraperitoneal injection, the compound is readily absorbed and sustains a plasma concentration of approximately 3 µM for a period of 15 to 60 minutes.[1] This profile indicates good bioavailability and sustained exposure, which are favorable properties for an anti-cancer drug.

Conclusion and Future Directions

Arylsulfonamide 64B represents a promising new class of anti-cancer agents that target the metabolic vulnerabilities of tumor cells. Its ability to induce energetic stress and inhibit the mTORC1/HIF-1 signaling pathway provides a strong rationale for its further development in the treatment of lung cancer. The potent anti-tumor and anti-metastatic effects observed in preclinical models, particularly in combination with glycolysis inhibitors like 2-DG, warrant further investigation.

Future research should focus on a more comprehensive evaluation of the compound's efficacy in a broader range of lung cancer subtypes, including those with different genetic backgrounds. Further studies are also needed to fully elucidate the molecular details of its interaction with cellular targets and to optimize its therapeutic index. Ultimately, the promising preclinical data support the continued development of Arylsulfonamide 64B towards clinical trials for the treatment of lung cancer.

References

An In-depth Technical Guide to the Interaction of Arylsulfonamide 64B with p300/CBP Co-factors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between the novel arylsulfonamide compound 64B and the transcriptional co-factors p300/CBP. Arylsulfonamide 64B has emerged as a potent inhibitor of the hypoxia-inducible factor (HIF) pathway, a critical mediator of tumor progression and metastasis. The primary mechanism of action for 64B involves the direct binding to the p300/CBP co-factors, thereby disrupting their crucial interaction with the HIF-1α subunit. This guide details the quantitative parameters of this interaction, provides in-depth experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The p300/CBP (CREB-binding protein) family of proteins are highly homologous transcriptional co-activators that play a pivotal role in regulating the expression of a multitude of genes involved in cellular processes such as proliferation, differentiation, and apoptosis.[1] Their function is intrinsically linked to their histone acetyltransferase (HAT) activity, which remodels chromatin structure to facilitate gene transcription.

In the context of cancer, the HIF-1 signaling pathway is a key adaptive response to low oxygen levels (hypoxia) within the tumor microenvironment. HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit and a stable β-subunit. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and recruits p300/CBP to activate the transcription of genes that promote angiogenesis, metabolic reprogramming, and metastasis, such as MET and CXCR4.[2][3]

Arylsulfonamide 64B is a small molecule inhibitor that has been shown to effectively suppress tumor growth and metastasis in preclinical models of uveal melanoma by targeting the HIF pathway.[2] This guide focuses on the direct interaction of 64B with p300/CBP as the core mechanism for its anti-cancer activity.

Quantitative Data on 64B-p300/CBP Interaction

While a precise dissociation constant (Kd) for the direct interaction between 64B and p300/CBP has not been explicitly published, studies on a closely related arylsulfonamide, KCN1, provide a strong indication of the binding affinity for this class of compounds. Furthermore, the cellular potency of 64B in inhibiting the HIF-1 pathway has been quantified.

| Parameter | Value | Assay | Target | Reference |

| Binding Affinity (Kd) | ~345 nM | Surface Plasmon Resonance (SPR) | p300-CH1 domain | [4] |

| Cellular Potency (IC50) | ~1 µM | HIF-1 Responsive Luciferase Reporter Assay | HIF-1 transcriptional activity | [2] |

Note: The Kd value is for the related compound KCN1 and serves as an estimate for the arylsulfonamide class.

Mechanism of Action

Arylsulfonamide 64B exerts its inhibitory effect on the HIF-1 pathway through a direct interaction with the p300/CBP co-factors. This binding event physically obstructs the recruitment of p300/CBP by HIF-1α, a critical step for the assembly of a functional transcriptional complex at the hypoxia response elements (HREs) of target gene promoters.[2][3] Evidence from cellular thermal shift assays (CETSA) demonstrates that 64B directly engages with and stabilizes the p300 protein within the cellular environment, confirming a direct binding interaction.[2]

Signaling Pathway

The following diagram illustrates the canonical HIF-1α signaling pathway and the point of intervention by Arylsulfonamide 64B.

Caption: HIF-1α signaling pathway and inhibition by 64B.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of Arylsulfonamide 64B with p300/CBP.

Cellular Thermal Shift Assay (CETSA)

This assay is used to demonstrate the direct binding of 64B to p300 in a cellular context by measuring the increased thermal stability of p300 upon ligand binding.[2]

Protocol:

-

Cell Culture and Treatment:

-

Culture uveal melanoma cells (e.g., 92.1) to 80-90% confluency.

-

Harvest cells and resuspend in PBS supplemented with protease inhibitors.

-

Divide the cell suspension into two aliquots: one treated with 2 µM Arylsulfonamide 64B and the other with vehicle (DMSO) for 2 hours at 37°C.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 44°C to 72°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against p300, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the amount of soluble p300 at each temperature.

-

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Co-Immunoprecipitation (Co-IP)

This technique is employed to demonstrate that 64B disrupts the interaction between HIF-1α and p300/CBP.[3]

Protocol:

-

Cell Culture and Treatment under Hypoxia:

-